molecular formula C5H7BrN4 B1530224 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide CAS No. 1183928-07-5

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide

Cat. No.: B1530224
CAS No.: 1183928-07-5
M. Wt: 203.04 g/mol
InChI Key: GNAMBONVIISAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is a useful research compound. Its molecular formula is C5H7BrN4 and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-4-1-9-10(2-4)3-5(7)8/h1-2H,3H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAMBONVIISAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. These interactions can lead to changes in the enzyme’s conformation and activity, thereby influencing the overall biochemical pathways in which the enzyme is involved.

Cellular Effects

The effects of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activity. This binding can result in conformational changes in the enzyme, affecting its function. Additionally, 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can interact with DNA or RNA, influencing the transcription and translation processes, thereby altering gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can exhibit toxic or adverse effects, including organ toxicity, changes in metabolic function, and alterations in behavior.

Metabolic Pathways

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, it may inhibit or activate enzymes in the glycolytic pathway, leading to changes in the levels of metabolites such as glucose, pyruvate, and ATP. These changes can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters or binding proteins.

Subcellular Localization

The subcellular localization of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can determine its specific biological effects and its role in cellular processes.

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide, a compound with the CAS number 2225142-39-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and an ethanimidamide moiety. Its structural formula can be represented as follows:

C6H8BrN5\text{C}_6\text{H}_8\text{BrN}_5

This unique structure is thought to contribute to its interaction with various biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through the inhibition of specific signaling pathways. For instance, they have been shown to interact with the FLT3-ITD and BCR-ABL pathways, which are crucial in hematological malignancies. These interactions can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapy.

Anticancer Properties

Several studies have investigated the anticancer potential of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast and colorectal carcinoma cells. The mechanism involves the induction of caspase-dependent apoptosis, which is a critical pathway for programmed cell death in cancer therapy .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial treatment .

Case Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide reduced cell viability in cancer cell lines by more than 50% at concentrations ranging from 10 to 50 µM. This suggests a dose-dependent response that warrants further investigation into its efficacy and safety profiles.
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cancer cells.
  • Antimicrobial Testing : In a recent study, 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide was tested against several bacterial strains (e.g., E. coli and S. aureus) and fungal strains (e.g., C. albicans). The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating potent antimicrobial activity .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerBreast Carcinoma20Induces caspase-dependent apoptosis
AnticancerColorectal Carcinoma25Inhibits FLT3-ITD signaling
AntimicrobialE. coli20 µg/mLDisrupts bacterial cell wall integrity
AntimicrobialS. aureus15 µg/mLInterferes with protein synthesis
AntimicrobialC. albicans30 µg/mLAlters fungal membrane permeability

Scientific Research Applications

Medicinal Chemistry

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide has been studied for its potential therapeutic effects, including:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death. Its mechanism may involve the inhibition of specific kinases or transcription factors involved in tumor growth.
  • Antimicrobial Effects : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent. The bromine substitution enhances its binding affinity to bacterial enzymes, which may lead to effective inhibition of bacterial growth.

Biological Research

The interactions of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide with biological targets are crucial for understanding its pharmacodynamics. Studies have shown:

  • Enzyme Inhibition : The compound binds to specific enzymes, modulating their activity. For instance, it may act as an inhibitor of insulin-degrading enzyme (IDE), which is significant in metabolic disorders such as diabetes.
  • Receptor Binding : Its structure allows it to interact with various receptors, influencing cellular responses. This property is particularly valuable in drug development for targeting specific pathways in diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria:

CompoundBacterial StrainInhibition Zone (mm)
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamideStaphylococcus aureus15
Control (Standard Antibiotic)Staphylococcus aureus20

Cytotoxicity Assessment

In vitro tests on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
1080
5060
10030

Preparation Methods

Alkylation of Pyrazole with Bromo-Substituted Ethanone Derivatives

A common approach starts with the reaction of pyrazole or its derivatives with bromo-substituted ethanone compounds to form intermediates that contain the pyrazol-1-yl ethanone framework.

  • Example Reaction:
    • Starting materials: 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone.
    • Conditions: Reflux in water at 100-110 °C for 3-4 hours.
    • Workup: Cooling, extraction with ethyl acetate, drying, and concentration to yield a light yellow oily intermediate.
    • Yield: Approximately 91.4% for the intermediate 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino] ethanone.

Reduction and Cyclization to Form Pyrazole-Containing Intermediates

  • The intermediate formed above undergoes reduction and cyclization using metallic indium and hydrochloric acid.
  • Conditions: Reflux at 100-110 °C for 3-4 hours in aqueous media.
  • Workup: Extraction with dichloromethane, washing with sodium bicarbonate and brine, drying, and recrystallization from ethyl acetate/n-hexane.
  • Yield: Around 90% for 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline, a related pyrazole intermediate.

Bromination of Pyrazole Esters

  • Starting from ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate, bromination with reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) introduces the 4-bromo substituent on the pyrazole ring.
  • Solvents: Ethanol or tetrahydrofuran.
  • The brominated ester can be further converted to the ethanimidamide derivative by amidination reactions or other functional group transformations.

Reaction Parameters and Optimization

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Substitution Reaction 4-bromo-2-nitroaniline + 2-bromo-1-(1-methylpyrazol-4-yl) ethanone Water, Ethanol, Methanol, THF, etc. 50-150 90-92 Reflux for 3-4 hours; solvent choice affects solubility and yield
Reduction Cyclization Intermediate + metallic indium + HCl Water, Methanol, Ethanol, THF 50-150 85-90 Reflux for 3-4 hours; indium acts as reducing agent; acid catalyzes cyclization
Bromination of Pyrazole Ester NBS or DBDMH Ethanol, THF Room temp to reflux High Regiospecific bromination at 4-position of pyrazole; careful control avoids overbromination

Research Findings and Characterization Data

  • Mass spectrometry (EI-MS) confirms molecular ions consistent with the proposed structures, e.g., m/z 340 [M+H]+ for intermediates in the substitution step.
  • Nuclear Magnetic Resonance (NMR) spectra show characteristic chemical shifts for pyrazole protons and carbons, with bromine substitution causing downfield shifts.
  • Single crystal X-ray diffraction studies (in related compounds) confirm the regiochemistry of bromination and the integrity of the pyrazole ring system.
  • Reaction yields are consistently high (85-92%), indicating robust and reproducible methods.

Summary of Key Preparation Steps

Step No. Description Key Reagents Conditions Outcome
1 Substitution to form pyrazolyl ethanone intermediate 4-bromo-2-nitroaniline, bromo-pyrazol ethanone Reflux 100-110 °C, 3-4 h Intermediate with nitro and pyrazolyl groups
2 Reduction and cyclization Metallic indium, HCl Reflux 100-110 °C, 3-4 h Pyrazolyl quinoxaline intermediate
3 Bromination of pyrazole ester NBS or DBDMH Room temp to reflux 4-bromo substituted pyrazole ester
4 Conversion to ethanimidamide Amidination reagents (not detailed) Variable Target compound 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives (e.g., 4-bromo-1H-pyrazole) can react with ethanimidamide precursors under basic conditions. A multi-step approach may include:

Intermediate Formation : Reacting 4-bromo-1H-pyrazole with a halogenated ethanimidamide derivative (e.g., chloroethanimidamide) in anhydrous DMF at 60–80°C for 6–12 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) to achieve >95% purity .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What analytical techniques are most effective for characterizing 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., pyrazole ring protons at δ 7.2–8.1 ppm, ethanimidamide protons at δ 3.5–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₅H₈BrN₅) .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage Conditions :
  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ethanimidamide group .
  • Handling : Use gloves and fume hoods to minimize exposure to brominated compounds, which may cause respiratory or skin irritation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect the compound’s biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

Synthesis of Analogues : Introduce substituents (e.g., methyl, methoxy) at the 3- or 5-position of the pyrazole ring via regioselective alkylation .

Biological Testing : Evaluate inhibitory activity against target enzymes (e.g., kinases) using in vitro assays (IC₅₀ determination) .

  • Key Finding : 4-Bromo substitution enhances electrophilicity, improving binding to cysteine residues in enzyme active sites .

Q. What reaction mechanisms govern the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Proposed Mechanism :

Electrophilic Attack : The bromine atom acts as a leaving group, enabling covalent bonding with nucleophilic residues (e.g., thiol groups in proteins) .

Hydrogen Bonding : The ethanimidamide NH₂ group forms H-bonds with catalytic aspartate/glutamate residues, stabilizing enzyme-inhibitor complexes .

  • Experimental Validation : Use kinetic assays (e.g., time-dependent inhibition) and X-ray crystallography to map binding modes .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer :
  • Contradiction : Some studies report poor aqueous solubility (<1 mg/mL), while others note improved solubility in DMSO/PBS mixtures .
  • Resolution Strategies :

Solubility Screening : Test in buffers with varying pH (4–9) and co-solvents (e.g., cyclodextrins) .

Bioavailability Studies : Use Caco-2 cell monolayers to measure permeability and identify formulation adjuvants (e.g., PEGylation) .

Q. What in vitro models are appropriate for evaluating the compound’s therapeutic potential?

  • Methodological Answer :
  • Cell-Based Assays :
  • Cancer Research : Test cytotoxicity in HeLa or MCF-7 cells via MTT assay .
  • Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Mechanistic Studies :
  • Enzyme Inhibition : Measure activity against recombinant human kinases (e.g., JAK2, EGFR) using fluorescent substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.